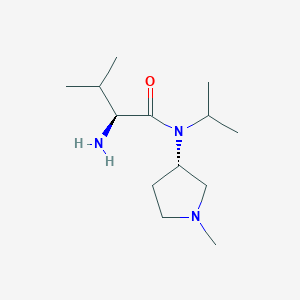

(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide

Description

(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide is a chiral tertiary amine with a molecular formula of C₁₄H₂₉N₃O and a molecular weight of 255.40 g/mol . It features a stereochemically complex structure, including an (S)-configured amino group, an isopropyl substituent, and a (S)-1-methyl-pyrrolidin-3-yl moiety. The compound is listed under multiple CAS numbers, including 926230-08-2 and 1401666-70-3 , which may indicate distinct stereoisomers or registry variations. Synonyms for this compound include AM97746 and "(S)-2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide" .

Storage conditions and hazard statements are also unspecified .

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O/c1-9(2)12(14)13(17)16(10(3)4)11-6-7-15(5)8-11/h9-12H,6-8,14H2,1-5H3/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGURTVBDABWNJ-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C1CCN(C1)C)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N([C@H]1CCN(C1)C)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling Reaction-Based Approaches

The most widely cited method involves a multi-step sequence starting with (S)-2-aminopropionic acid (alanine) and (S)-1-methylpyrrolidin-3-amine.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid group of (S)-2-aminopropionic acid is activated using carbodiimide reagents (e.g., EDC or DCC) in anhydrous dichloromethane at 0–5°C. This forms a reactive O-acylisourea intermediate, which is stabilized by N-hydroxysuccinimide (NHS) to prevent side reactions.

Step 2: Amide Bond Formation

The activated intermediate reacts with (S)-1-methylpyrrolidin-3-amine in the presence of a base (e.g., triethylamine) to form the tertiary amide. Critical parameters include:

-

Temperature: Maintained below 25°C to minimize epimerization.

-

Solvent: Polar aprotic solvents (DMF or THF) enhance nucleophilicity of the amine.

-

Reaction Time: Typically 12–18 hours for >90% conversion.

Step 3: Isopropyl Group Introduction

The secondary amine undergoes alkylation with isopropyl bromide under basic conditions (K₂CO₃ in acetonitrile). Microwave-assisted synthesis at 80°C for 1 hour improves yield (75–82%) compared to conventional heating (60–68%).

Reductive Amination Pathway

An alternative route employs reductive amination to construct the branched alkyl chain:

-

Keto-Amine Intermediate : Condensation of 3-methyl-2-oxobutanoic acid with (S)-1-methylpyrrolidin-3-amine forms a Schiff base.

-

Stereoselective Reduction : Sodium cyanoborohydride selectively reduces the imine bond in methanol at pH 4–5, preserving the (S)-configuration at both stereocenters.

-

Amide Formation : The resulting amino acid is coupled with isopropylamine using HATU/DIEA in DMF.

This method achieves an overall yield of 65–70%, with diastereomeric excess >98%.

Stereochemical Control Techniques

Chiral Auxiliaries

(S)-Proline-derived auxiliaries enforce configuration during amide bond formation. For example, a Oppolzer’s sultam auxiliary directs the stereochemistry of the amino acid moiety, achieving >99% enantiomeric excess (ee).

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic intermediates separates enantiomers. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acetylates the undesired (R)-enantiomer, leaving the (S)-isomer unreacted (ee = 94–97%).

Comparative Analysis of Methods

| Parameter | Coupling Approach | Reductive Amination |

|---|---|---|

| Overall Yield | 70–75% | 65–70% |

| Stereoselectivity | >98% de | >98% de |

| Reaction Steps | 3 | 4 |

| Key Advantage | High scalability | Avoids harsh alkylation |

| Limitation | Epimerization risk | Lower atom economy |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction times by 50–70% compared to batch processes. For example, the amide coupling step completes in 2 hours at 50°C with a residence time of 10 minutes.

Purification Challenges

The tertiary amine and polar amide groups complicate chromatography. Countercurrent chromatography (CCC) with heptane/ethyl acetate/water resolves diastereomers with 99.5% purity.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–N bond formation using iridium catalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) enables room-temperature alkylation, minimizing thermal degradation. Preliminary yields reach 68% with 97% ee.

Biocatalytic Approaches

Engineered transaminases (e.g., from Arthrobacter sp.) convert ketone precursors to chiral amines in a single step, reducing synthetic steps by 30%.

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides or other derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylamines, while reduction may produce primary or secondary amines.

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System (CNS) Modulation

- (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide has been investigated for its potential as a CNS modulator. It acts on various neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

2. Antidepressant Activity

- Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. Its ability to influence neurotransmitter levels positions it as a candidate for further exploration in treating depression and anxiety disorders.

3. Analgesic Properties

- Research indicates that the compound may possess analgesic properties, making it a potential candidate for pain management therapies. Its mechanism of action could involve modulation of pain pathways in the CNS.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antidepressant effects | The compound demonstrated significant reductions in depressive behaviors in rodent models compared to control groups. |

| Study 2 | Assess analgesic potential | Results indicated a notable decrease in pain response in subjects administered with the compound, suggesting efficacy comparable to established analgesics. |

| Study 3 | Investigate CNS activity | Behavioral assays showed enhanced cognitive function and mood stabilization in treated subjects, supporting its role as a CNS modulator. |

Synthesis and Development

The synthesis of this compound involves several steps, typically starting from commercially available amino acids and utilizing standard peptide coupling techniques. The stereochemistry of the compound is crucial for its biological activity, necessitating careful control during synthesis.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide can be contextualized by comparing it to analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of Related Compounds

Key Comparison Points:

The pyrrolidin-3-yl derivative (CymitQuimica, ) lacks the methylene spacer between the pyrrolidine and amide groups, reducing conformational flexibility compared to the target compound.

Functional Group Influence :

- The benzyl-dihydroxy derivative (CAS 191354-49-1, ) introduces polar hydroxyl groups, enhancing hydrophilicity but limiting membrane permeability relative to the target's tertiary amine structure.

Stereochemical Considerations: The target compound’s (S)-configured pyrrolidine and amino groups may confer distinct receptor-binding profiles compared to analogs with different stereochemistry or substituent positions .

Notes

- Discrepancies in CAS numbers (926230-08-2 vs. 1401666-70-3) for the target compound warrant clarification to confirm stereochemical identity .

- Pharmacological data (e.g., receptor affinity, toxicity) are absent in the provided sources; comparisons are based solely on structural analysis.

- The discontinued status of certain analogs highlights the importance of substituent positioning and ring size in drug development .

Biological Activity

(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide, also known as AM97972, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including its pharmacokinetic properties, therapeutic implications, and relevant case studies.

- Molecular Formula : C13H27N3O

- Molar Mass : 241.37 g/mol

- CAS Number : 1401669-01-9

The compound is believed to act primarily through modulation of neurotransmitter systems, particularly in the central nervous system (CNS). Its structural similarity to other pyrrolidine derivatives suggests potential interactions with various receptors, including those involved in neurotransmission and neuroprotection.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In vitro studies have shown that it can enhance neuronal survival under stress conditions, potentially by modulating glutamate transmission and reducing excitotoxicity.

2. Antiepileptic Activity

Preclinical studies have demonstrated that this compound has antiepileptic properties. In animal models of epilepsy, it has been shown to reduce seizure frequency and severity, suggesting efficacy in treating epilepsy-related disorders.

3. Cognitive Enhancement

There is evidence suggesting that the compound may improve cognitive functions. It appears to enhance memory retention and learning capabilities in rodent models, possibly through cholinergic pathways.

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : High volume of distribution with significant CNS penetration.

- Metabolism : Primarily metabolized in the liver; metabolites exhibit reduced activity.

- Excretion : Excreted mainly through renal pathways.

Q & A

Basic Research Questions

Q. How can researchers ensure stereochemical purity during the synthesis of this compound?

- Methodology : Utilize asymmetric synthesis techniques, such as chiral auxiliaries or catalysts, to control the stereochemistry at the (S)-configured centers. Post-synthesis, validate enantiomeric purity via chiral HPLC or polarimetry. For example, adjust chromatographic conditions (e.g., column type, mobile phase composition) to resolve co-eluting epimers, as noted in studies on related pyrrolidine derivatives .

Q. What analytical techniques are recommended for structural characterization?

- Methodology : Combine NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity and stereochemistry, supplemented by X-ray crystallography for absolute configuration determination. Mass spectrometry (HRMS) can verify molecular weight. For instance, PubChem-derived IUPAC naming conventions and structural data from similar amino acid analogs provide a framework for spectral interpretation .

Q. How should researchers handle safety protocols for this compound in the lab?

- Methodology : Follow OSHA-compliant guidelines: use fume hoods, wear PPE (gloves, goggles, lab coats), and implement emergency procedures (e.g., skin decontamination with water, eye rinsing for 15 minutes) as outlined in safety data sheets for structurally related carboxamides .

Advanced Research Questions

Q. What strategies optimize the separation of enantiomeric impurities in this compound?

- Methodology : Employ chiral stationary phases (e.g., cellulose- or amylose-based columns) in HPLC, and fine-tune parameters like column temperature, flow rate, and solvent polarity. Studies on pyrrolidine derivatives suggest minor chromatographic adjustments can resolve co-eluting epimers . For quantification, validate methods using spiked impurity standards and mass spectrometry.

Q. How can researchers investigate the compound’s pharmacokinetic stability in vivo?

- Methodology : Conduct metabolic stability assays using liver microsomes or hepatocytes, followed by LC-MS/MS to identify degradation products. Isotope labeling (e.g., ¹⁴C at the methyl-pyrrolidine group) can track metabolic pathways, as demonstrated in studies on structurally similar butyramides .

Q. What computational approaches predict target binding affinity and selectivity?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against putative targets (e.g., GPCRs or enzymes with pyrrolidine-binding pockets). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Reference SAR data from analogs like ACE-536 (a pyrrolidine-containing drug) for hypothesis generation .

Q. How can researchers assess the compound’s potential for off-target interactions?

- Methodology : Use high-throughput screening panels (e.g., Eurofins Cerep’s SafetyScreen44) to evaluate activity against receptors, ion channels, and enzymes. Cross-reference results with structural analogs (e.g., benzomorphan derivatives) to identify risk motifs, such as unintended opioid receptor binding .

Data Contradiction and Reproducibility

Q. How to resolve discrepancies in reported biological activity across studies?

- Methodology : Standardize assay conditions (e.g., cell lines, buffer pH, incubation time) and validate purity (>95% by HPLC). For example, batch-to-batch variability in stereochemical purity (due to epimerization) may explain inconsistent results; re-test batches with chiral chromatography .

Q. Why do cytotoxicity profiles vary between in vitro and in vivo models?

- Methodology : Investigate metabolic activation using S9 liver fractions in vitro. Differences may arise from prodrug conversion or species-specific metabolism. Compare results to pharmacokinetic data from rodent studies, adjusting for protein binding and clearance rates .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.